2,5-Bis(difluoromethyl)benzo[d]oxazole
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Overview
Description
2,5-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of difluoromethyl groups in the 2 and 5 positions of the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ketones in the presence of a catalyst. The reaction conditions often require a solvent such as methanol and a temperature range of 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent recycling and waste minimization are crucial aspects of industrial synthesis to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl groups or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluoromethyl oxides.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of halogenated or aminated benzoxazole derivatives.
Scientific Research Applications
2,5-Bis(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,5-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzo[d]oxazole
- 2,5-Dimethylbenzo[d]oxazole
- 2,5-Dichloromethylbenzo[d]oxazole
Uniqueness
2,5-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds. Additionally, the difluoromethyl groups contribute to its bioactivity, making it a valuable compound for medicinal and industrial applications .
Properties
Molecular Formula |
C9H5F4NO |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
2,5-bis(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)8(12)13/h1-3,7-8H |
InChI Key |
HZHVTBCVUWBWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)C(F)F |
Origin of Product |
United States |
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